molecular formula C13H20N4O2S B15120911 1-(Cyclopropanesulfonyl)-4-(2-methylpyrimidin-4-yl)-1,4-diazepane

1-(Cyclopropanesulfonyl)-4-(2-methylpyrimidin-4-yl)-1,4-diazepane

Cat. No.: B15120911
M. Wt: 296.39 g/mol
InChI Key: XQRWBBUBYLCUEZ-UHFFFAOYSA-N
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Description

1-(Cyclopropanesulfonyl)-4-(2-methylpyrimidin-4-yl)-1,4-diazepane is a complex organic compound that features a cyclopropane ring, a sulfonyl group, a pyrimidine ring, and a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropanesulfonyl)-4-(2-methylpyrimidin-4-yl)-1,4-diazepane typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Cyclopropanesulfonyl Group: This can be achieved by reacting cyclopropane with sulfonyl chloride under basic conditions.

    Pyrimidine Ring Formation: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate amines and carbonyl compounds.

    Diazepane Ring Formation: The diazepane ring is typically formed through a cyclization reaction involving diamines and dihalides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropanesulfonyl)-4-(2-methylpyrimidin-4-yl)-1,4-diazepane can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.

    Substitution: The diazepane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are commonly used for hydrogenation.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Substituted diazepane derivatives.

Scientific Research Applications

1-(Cyclopropanesulfonyl)-4-(2-methylpyrimidin-4-yl)-1,4-diazepane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Cyclopropanesulfonyl)-4-(2-methylpyrimidin-4-yl)-1,4-diazepane involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The pyrimidine ring can interact with nucleic acids, affecting gene expression. The diazepane ring can modulate receptor activity, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(Cyclopropanesulfonyl)-4-(2-methylpyrimidin-4-yl)-1,4-diazepane: Unique due to the combination of cyclopropane, sulfonyl, pyrimidine, and diazepane rings.

    1-(Cyclopropanesulfonyl)-4-(2-methylpyrimidin-4-yl)-1,4-piperazine: Similar but with a piperazine ring instead of a diazepane ring.

    1-(Cyclopropanesulfonyl)-4-(2-methylpyrimidin-4-yl)-1,4-oxazepane: Similar but with an oxazepane ring instead of a diazepane ring.

Uniqueness

This compound is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H20N4O2S

Molecular Weight

296.39 g/mol

IUPAC Name

1-cyclopropylsulfonyl-4-(2-methylpyrimidin-4-yl)-1,4-diazepane

InChI

InChI=1S/C13H20N4O2S/c1-11-14-6-5-13(15-11)16-7-2-8-17(10-9-16)20(18,19)12-3-4-12/h5-6,12H,2-4,7-10H2,1H3

InChI Key

XQRWBBUBYLCUEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=N1)N2CCCN(CC2)S(=O)(=O)C3CC3

Origin of Product

United States

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